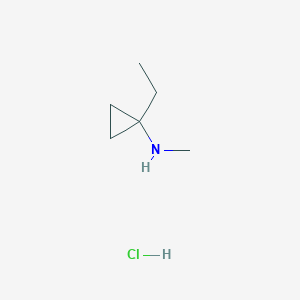![molecular formula C28H36N2O6 B2984125 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol CAS No. 1351661-41-0](/img/structure/B2984125.png)
3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol is a useful research compound. Its molecular formula is C28H36N2O6 and its molecular weight is 496.604. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research on benzoxazinone derivatives, such as those involving morpholine components, highlights their potential in synthesizing compounds with antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, indicating the potential of structurally related compounds in developing new antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.
Novel Synthetic Routes and Biological Evaluation
Further research demonstrates innovative synthetic routes for creating benzoxazinone derivatives with significant biological activities. For example, Habib et al. (2013) explored novel quinazolinone derivatives, showcasing the versatility of these compounds in antimicrobial activity screenings O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013.
Ecotoxicological Assessments
Idinger et al. (2006) evaluated the ecotoxicological effects of benzoxazinoids, which share a core structure with the compound of interest, on soil organisms. This study provides insight into the environmental implications of benzoxazinones and their derivatives, suggesting their potential ecological roles and effects J. Idinger, Tamara Čoja, S. Blümel, 2006.
Antiplatelet and Antiproliferative Activities
Investigations into 2-aminochromones, including morpholinylchromones, reveal their antiplatelet properties, suggesting the utility of benzoxazinone derivatives in developing antithrombotic therapies. Morris et al. (1993) identified compounds capable of preventing platelet-dependent thrombus formation, highlighting the therapeutic potential of these molecules J. Morris, D. Wishka, A. H. Lin, W. Humphrey, A. L. Wiltse, R. B. Gammill, T. Judge, S. Bisaha, N. Olds, C. Jacob, 1993.
Allelochemical Properties and Ecological Role
Macias et al. (2006) discussed the synthesis and ecological roles of benzoxazinones, including their allelochemical properties. This research underscores the complex interactions between these compounds and their environment, shedding light on their potential applications in agriculture and pest management F. A. Macias, D. Marín, A. Oliveros-Bastidas, D. Chinchilla, A. M. Simonet, J. Molinillo, 2006.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target proteins involved in various biochemical pathways .
Mode of Action
It is likely that it interacts with its targets through a series of molecular interactions, possibly including hydrogen bonding and π-π interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, potentially leading to various downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It is likely that it induces changes at the molecular and cellular levels, potentially leading to various physiological effects .
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5.C3H8O/c1-17-23(18-5-3-4-6-21(18)29-2)24(28)19-7-8-22-20(25(19)32-17)15-27(16-31-22)10-9-26-11-13-30-14-12-26;1-3(2)4/h3-8H,9-16H2,1-2H3;3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZELKLGKRVUZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCN4CCOCC4)C5=CC=CC=C5OC.CC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984043.png)
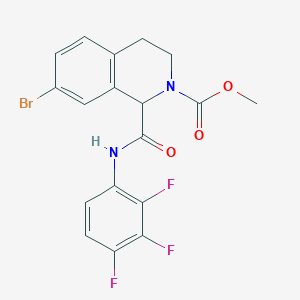
![N-(4-acetamidophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2984046.png)
![2-({1-[2-(1,3-dioxolan-2-yl)ethyl]-5-iodo-1H-1,2,3-triazol-4-yl}methoxy)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2984047.png)

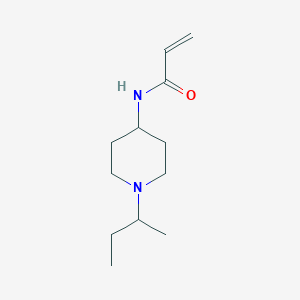
![N-[(E)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]-4-methoxybenzamide](/img/structure/B2984051.png)
![3-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2984053.png)
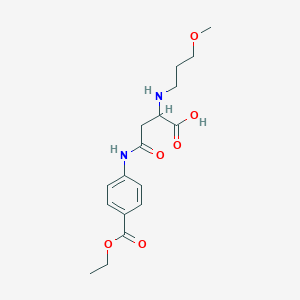
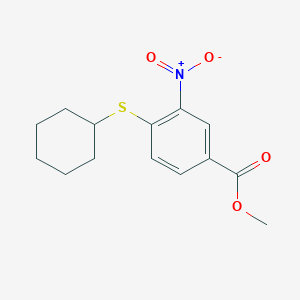
![N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2984060.png)
![Ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2984062.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2984064.png)
